molecular formula C7H11IN2O B13909889 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL

1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL

Cat. No.: B13909889
M. Wt: 266.08 g/mol
InChI Key: RUHWHAQZRVAVGD-UHFFFAOYSA-N
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Description

1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL is a chemical compound of significant interest in advanced chemical synthesis and materials science research. It belongs to the class of iodopyrazole derivatives, which are recognized as valuable heterocyclic building blocks in medicinal chemistry and organic materials development . The molecular structure incorporates two key functional motifs: an iodopyrazole ring and a 2-methylpropan-2-ol (tert-butanol) group. The iodine atom on the pyrazole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are pivotal for creating more complex molecular architectures . Furthermore, the presence of the iodine atom suggests potential for this compound to engage in halogen bonding, a key non-covalent interaction exploited in crystal engineering and the design of functional self-assembled materials . The 2-methylpropan-2-ol moiety is a sterically hindered alcohol known for its influence on a molecule's solubility and metabolic stability . This specific combination of features makes this compound a promising precursor for synthesizing novel ligands for metal complexes and for developing new chemical entities in pharmaceutical research. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H11IN2O

Molecular Weight

266.08 g/mol

IUPAC Name

1-(5-iodopyrazol-1-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C7H11IN2O/c1-7(2,11)5-10-6(8)3-4-9-10/h3-4,11H,5H2,1-2H3

InChI Key

RUHWHAQZRVAVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C(=CC=N1)I)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main steps:

  • Step 1: Preparation of 5-iodopyrazole or its derivatives.
  • Step 2: N-alkylation of the 5-iodopyrazole at the N-1 position with 2-methyl-propan-2-ol or an appropriate precursor.

Preparation of 5-Iodopyrazole Derivatives

The 5-iodopyrazole core can be synthesized by halogenation of pyrazole or by diazotization of 5-aminopyrazole followed by halide substitution using copper(I) iodide salts.

  • Halogenation via Diazotization:
    According to patent WO2014130409A2, 5-iodopyrazoles can be prepared by diazotization of 5-aminopyrazoles in the presence of copper(I) iodide salts under controlled conditions. This method allows selective introduction of iodine at the 5-position of the pyrazole ring with good regioselectivity.

  • Direct Iodination:
    Alternative iodination methods involve electrophilic substitution using iodine sources, but these may be less selective and yield mixtures.

N-Alkylation of 5-Iodopyrazole

The key step to obtain this compound is the N-alkylation of the 5-iodopyrazole at the N-1 nitrogen with a suitable alkylating agent.

  • Alkylating Agents:
    Methylating agents such as iodomethane, methyl sulfonates (e.g., methyl mesylate or tosylate), or alkyl halides bearing the 2-methyl-propan-2-ol moiety can be used.

  • Reaction Conditions:
    The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or toluene. The presence of a base such as potassium carbonate or potassium hydroxide facilitates deprotonation and nucleophilic attack by the pyrazole nitrogen.

  • Catalysts:
    In some cases, copper-catalyzed N-arylation or palladium-catalyzed cross-coupling reactions are employed for related pyrazole derivatives, but for simple N-alkylation, base-mediated nucleophilic substitution is preferred.

Representative Experimental Procedure

Based on supporting information from recent literature:

Step Reagents & Conditions Description Yield (%)
1 5-Aminopyrazole + NaNO2 + CuI in acidic medium Diazotization and iodination to form 5-iodopyrazole Moderate to high (varies)
2 5-Iodopyrazole + 2-methyl-propan-2-ol derivative (e.g., 2-bromo-2-methyl-propan-1-ol) + K2CO3 in DMF N-alkylation at N-1 position 60-85%

The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate as eluents to isolate the pure this compound as a white solid.

Analysis of Preparation Methods

Advantages and Challenges

Aspect Description
Selectivity Diazotization with copper salts provides regioselective iodination at the 5-position of pyrazole.
Yield Yields vary depending on reaction time, temperature, and purity of starting materials; typical yields range from 60% to 85% for N-alkylation steps.
Reaction Conditions Mild to moderate temperatures (room temperature to 110 °C) are employed; prolonged heating can cause side reactions such as reduction of iodopyrazole.
Purification Silica gel chromatography is effective for purification; eluent ratios are optimized for best separation.

Research Discoveries and Optimization

  • Research indicates that palladium-catalyzed N-arylation reactions with 5-iodopyrazole derivatives can be challenging due to side reactions like reduction of the iodinated pyrazole under prolonged heating.

  • Copper-catalyzed N-arylation and base-mediated N-alkylation are preferred for better yields and cleaner products.

  • The choice of base and solvent significantly affects the reaction efficiency; potassium carbonate in DMF is commonly used.

Data Tables Summarizing Key Preparation Parameters

Parameter Details Reference
Starting Material 5-Aminopyrazole or pyrazole
Iodinating Agent Copper(I) iodide with diazotization
Alkylating Agent 2-Methyl-propan-2-ol derivatives (e.g., alkyl halides)
Base Potassium carbonate, potassium hydroxide
Solvent DMF, THF, toluene
Temperature Room temperature to 110 °C
Reaction Time 2 to 24 hours
Yield Range 60% to 85% for N-alkylation
Purification Silica gel chromatography, petroleum ether/ethyl acetate eluents

Chemical Reactions Analysis

Types of Reactions: 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or halogens.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or thiourea under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, reduction may yield deiodinated pyrazoles, and substitution may yield various functionalized pyrazoles.

Scientific Research Applications

1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications
1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL (Target) C₇H₁₁IN₂O 266.08 5-iodopyrazole, tertiary alcohol Pharmaceutical ligand, intermediate
2-(1-Methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol C₇H₁₁N₃O₃ 185.18 5-nitroimidazole, tertiary alcohol Antimicrobial agent
1-[(1S,3R,4R)-3-Ethyl-4-(pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-2-methyl-propan-2-ol C₂₀H₂₄N₆O 388.45 Fused triazolo-pyrazine, cyclopentyl, ethyl Kinase inhibitor candidate
1-(4-Fluorophenyl)-2-methyl-propan-2-ol C₁₀H₁₃FO 168.21 4-fluorophenyl, tertiary alcohol Solubility modifier, synthetic intermediate
1-[4-(2-[(1-Cyclopropylsulfonylpiperidin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl)pyrazol-1-yl]-2-methyl-propan-2-ol C₂₀H₂₇F₃N₆O₃S 488.53 Trifluoromethyl pyrimidine, piperidine sulfonyl Protease inhibitor, drug discovery

Key Differences and Implications

Heterocyclic Core: The target compound’s pyrazole ring (vs. imidazole in or triazolo-pyrazine in ) influences electronic properties. The iodine substituent (vs. nitro in or trifluoromethyl in ) increases molecular weight and polarizability, favoring halogen bonding interactions in drug design .

Substituent Effects :

  • Nitro groups (as in ) enhance electrophilicity, making the compound reactive in redox environments, whereas iodine offers stability and distinct pharmacokinetic profiles.
  • The cyclopropane sulfonyl-piperidine group in introduces conformational rigidity and sulfonamide functionality, critical for protease inhibition .

Molecular Weight and Solubility :

  • The target compound (266.08 g/mol) is smaller than the triazolo-pyrazine derivative (388.45 g/mol) , suggesting better membrane permeability.
  • The fluorophenyl analog (168.21 g/mol) lacks a heterocycle, resulting in lower polarity and higher lipophilicity.

Biological Activity

1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL (CAS: 2940938-02-1) is a chemical compound with potential biological activity, particularly in the context of medicinal chemistry. Its structure includes a pyrazole ring, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

  • IUPAC Name : 1-(5-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
  • Molecular Formula : C7H11IN2O
  • Molecular Weight : 266.08 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an inhibitor and its interaction with biological receptors.

Research indicates that compounds containing pyrazole moieties can act as modulators of neurotransmitter systems, particularly affecting glutamate receptors. The compound may exhibit selective binding to N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and memory function .

Case Study 1: NMDA Receptor Modulation

A study focused on the design and synthesis of N-hydroxypyrazole derivatives demonstrated that these compounds could selectively interact with NMDA receptor subtypes. The findings suggest that modifications to the pyrazole structure can enhance selectivity and efficacy in targeting specific receptor subtypes, which may be applicable to this compound .

Case Study 2: Autotaxin Inhibition

Another relevant area of research involves the inhibition of autotaxin, an enzyme implicated in various pathological conditions. Compounds similar to this compound have shown promise as autotaxin inhibitors, suggesting potential therapeutic applications in treating diseases associated with this enzyme .

Data Table: Biological Activity Comparison

CompoundTarget ReceptorActivity TypeReference
This compoundNMDA ReceptorModulator
N-Hydroxypyrazole DerivativesNMDA Receptor SubtypesSelective Agonist/Antagonist
Autotaxin InhibitorsAutotaxinInhibitor

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